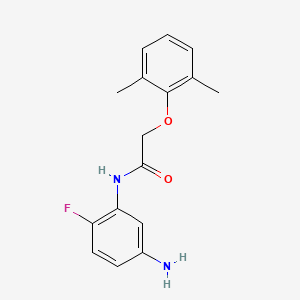

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a fluorine atom, and a dimethylphenoxy group attached to an acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 2,6-dimethylphenol as the primary starting materials.

Formation of Intermediate: The 2,6-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,6-dimethylphenoxy)acetyl chloride.

Coupling Reaction: The intermediate 2-(2,6-dimethylphenoxy)acetyl chloride is then reacted with 5-amino-2-fluoroaniline in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets:

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, potentially leading to applications in treating diseases like cancer and diabetes .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Biochemical Research

The compound is utilized in proteomics research due to its ability to modify protein interactions:

- Protein Interaction Studies : It can be employed to study the effects of small molecules on protein functions, which is crucial for understanding cellular processes and disease mechanisms .

- Biomarker Discovery : By analyzing how this compound interacts with proteins, researchers can identify potential biomarkers for various diseases .

Material Science

This compound is also being explored in material science applications:

- Polymer Development : The compound's chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

- Coatings and Adhesives : Its functional groups can be utilized to create coatings that exhibit improved adhesion and resistance to environmental factors .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.

Case Study 2: Protein Interaction Analysis

In a proteomics study, researchers used this compound to explore its effects on specific protein interactions within cancer cells. The findings revealed altered binding affinities, suggesting its potential role as a therapeutic agent by disrupting critical protein networks involved in tumor progression.

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparación Con Compuestos Similares

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:

N-(5-Amino-2-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.

N-(5-Amino-2-bromophenyl)-2-(2,6-dimethylphenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Actividad Biológica

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS Number: 953901-92-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Molecular Formula : C₁₆H₁₇FN₂O₂

- Molecular Weight : 288.32 g/mol

- Functional Groups : Amino group, fluorine atom, and a dimethylphenoxy group attached to an acetamide backbone.

This structural configuration influences its interaction with various biological targets, enhancing its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 5-amino-2-fluoroaniline and 2,6-dimethylphenol.

- Formation of Intermediate : Reacting 2,6-dimethylphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to produce 2-(2,6-dimethylphenoxy)acetyl chloride.

- Coupling Reaction : The intermediate is then coupled with 5-amino-2-fluoroaniline in the presence of a base (e.g., pyridine) to yield the final product .

This compound exhibits biological activity through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors that regulate cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures exhibit selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The incorporation of fluorine enhances potency compared to non-fluorinated analogs .

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | A549 | TBD | Selective activity observed |

| Similar Fluorinated Compounds | Caco-2 | TBD | Enhanced activity noted |

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been studied for its anti-inflammatory potential. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound can significantly reduce cell viability in cancer cell lines while exhibiting minimal toxicity to normal cells.

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of the fluorine atom is crucial for enhancing biological activity. Compounds lacking this modification exhibited reduced efficacy against targeted enzymes .

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-10-4-3-5-11(2)16(10)21-9-15(20)19-14-8-12(18)6-7-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFKNPONXPSJDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.